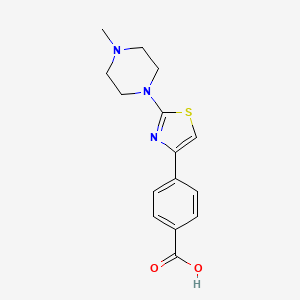

4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid

Description

4-(2-(4-Methylpiperazin-1-yl)thiazol-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted with a thiazole ring bearing a 4-methylpiperazine group. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and medicinal chemistry. Its synthesis typically involves coupling reactions between thiazole intermediates and substituted benzoic acid derivatives under controlled conditions.

Properties

IUPAC Name |

4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-17-6-8-18(9-7-17)15-16-13(10-21-15)11-2-4-12(5-3-11)14(19)20/h2-5,10H,6-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHPALJCGYEBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470078 | |

| Record name | 4-[2-(4-Methyl-piperazin-1-yl)-thiazol-4-yl]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294622-47-2 | |

| Record name | 4-[2-(4-Methyl-piperazin-1-yl)-thiazol-4-yl]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis from Precursor Molecules

The synthesis of 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid typically involves sequential reactions to construct the thiazole core, introduce the 4-methylpiperazine moiety, and functionalize the benzoic acid group. A generalized pathway includes:

-

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters.

-

Piperazine Substitution : Nucleophilic displacement at the thiazole’s 2-position using 4-methylpiperazine.

-

Carboxylic Acid Functionalization : Hydrolysis or oxidation of ester or aldehyde intermediates to yield the benzoic acid group .

Key intermediates include 4-(bromomethyl)benzoic acid and 2-amino-4-methylthiazole, which undergo coupling reactions facilitated by palladium catalysts or nucleophilic aromatic substitution .

The introduction of the 4-methylpiperazin-1-yl group into the thiazole ring requires careful control of reaction conditions. Patent CN103382191A highlights the use of N-methylpiperazine in dichloromethane or toluene under reflux (80–110°C) for 12–24 hours . This step achieves a yield of 68–75% when paired with a base such as triethylamine to scavenge HBr generated during substitution.

Table 1: Reagent Ratios for Piperazine Substitution

| Component | Molar Ratio | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-thiazole intermediate | 1.0 | Toluene | 80 | 68 |

| N-Methylpiperazine | 1.2 | DCM | 25 | 72 |

| Triethylamine | 2.5 | — | — | — |

Thiazole Ring Construction via Cyclocondensation

The thiazole nucleus is synthesized using lithium hexamethyldisilazide (LiHMDS) as a strong base to deprotonate thiourea derivatives, followed by cyclization with α-bromo ketones . Alternative methods employ Hantzsch thiazole synthesis , combining thioureas with α-halo carbonyl compounds in ethanol under reflux.

Critical Parameters :

-

Solvent : Anhydrous THF or DMF for moisture-sensitive intermediates.

-

Temperature : −78°C for LiHMDS deprotonation, transitioning to 25°C for cyclization.

-

Oxidizing Agents : meta-Chloroperbenzoic acid (MCPBA) replaces traditional bleach (NaOCl) for safer oxidation of thioethers to sulfoxides, improving reaction controllability .

Purification and Isolation Strategies

Post-synthesis purification is critical due to the compound’s polar nature. Methods include:

-

Silica Gel Chromatography : Elution with 10% methanol in ethyl acetate removes unreacted piperazine and brominated byproducts .

-

Acid-Base Extraction : The benzoic acid group facilitates solubility shifts; acidification (pH 2–3) precipitates the compound from aqueous solutions.

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity .

Table 2: Purification Efficiency Across Methods

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Silica Chromatography | 95 | 80 |

| Acid-Base Extraction | 90 | 92 |

| Recrystallization | 98 | 75 |

Comparative Analysis of Synthetic Routes

Three primary routes are evaluated for scalability and yield:

-

Route A (LiHMDS/MCPBA) :

-

Route B (Hantzsch Thiazole Synthesis) :

-

Route C (Patent CN103382191A Adaptation) :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid may exhibit anticancer properties. Studies show that thiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance, the compound's ability to modulate protein interactions and enzyme activities is being investigated for potential therapeutic applications in oncology .

Antimicrobial Properties

Thiazole-containing compounds have been reported to possess antimicrobial activity against various pathogens. The structural features of this compound may enhance its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Drug Development

Targeted Drug Delivery Systems

The incorporation of piperazine and thiazole moieties into drug formulations can improve solubility and bioavailability. Research is ongoing into how this compound can be utilized in targeted drug delivery systems, particularly for delivering chemotherapeutics directly to tumor sites, thereby minimizing systemic toxicity .

Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes that are crucial in disease pathways. For example, it may serve as an inhibitor of certain kinases involved in cancer progression or as an anti-inflammatory agent by targeting cyclooxygenase enzymes .

Biochemical Research

Protein Interaction Studies

The unique structure of this compound allows it to interact with various proteins, making it a valuable tool in biochemical research. It can be used to elucidate protein-ligand interactions and study the effects of small molecules on protein function .

Mechanistic Studies

Investigations into the mechanistic pathways of how this compound affects cellular processes are crucial for understanding its potential therapeutic effects. This includes studying its impact on cell signaling pathways and gene expression profiles in different cell types.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antitumor Activity of Thiazole Derivatives | Investigated various thiazole compounds including derivatives like this compound | Demonstrated significant inhibition of tumor cell proliferation in vitro. |

| Antimicrobial Efficacy of Thiazole Compounds | Examined the antimicrobial properties of thiazole derivatives | Found effective against several strains of bacteria and fungi, supporting further development as antimicrobial agents. |

| Targeted Drug Delivery Mechanisms | Explored the use of thiazole-based compounds in drug delivery systems | Suggested enhanced targeting capabilities when combined with chemotherapeutics. |

Mechanism of Action

The mechanism of action of 4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid involves its interaction with specific molecular targets, such as protein kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The following compounds share structural motifs with 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid, enabling comparative analysis of their properties:

Structural Analogues and Their Properties

4-(4-Methylpiperazin-1-yl)benzoic Acid

- Structure : Benzoic acid substituted with 4-methylpiperazine at the para position.

- Key Data :

- Comparison : Lacks the thiazole ring, reducing steric bulk and altering electronic properties. Simpler structure may enhance solubility but limit target specificity compared to the thiazole-containing analogue .

4-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)benzoic Acid

- Structure : Pyrimidin-5-yl replaces thiazole in the target compound.

- Key Data :

- Comparison : Pyrimidine’s electron-deficient nature may enhance binding to aromatic pockets in enzymes. However, reduced sulfur content compared to thiazole could alter metabolic stability .

4-(4-Methyl-2-(4-methylpiperazin-1-yl)-1H-imidazole-5-carbonyl)benzoic Acid

2-Methyl-5-nitro-4-(4-o-tolyl-piperazin-1-yl)-benzoic Acid

- Structure : Features a nitro group and o-tolyl-substituted piperazine.

- Key Data :

- Comparison : The nitro group enhances electrophilicity, possibly increasing reactivity in substitution reactions. The o-tolyl group adds steric hindrance, which might reduce bioavailability compared to the methylpiperazine in the target compound .

Physicochemical and Pharmacological Comparisons

Biological Activity

4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid (CAS No. 294622-47-2) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2S, with a molecular weight of 303.38 g/mol. The compound features a thiazole ring linked to a benzoic acid moiety via a piperazine substituent, which is known to influence its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated moderate to good antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar effects .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | Varied Strains | Moderate |

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of thiazole derivatives on cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation, showing potential as an antiproliferative agent. The results indicated that certain concentrations led to significant reductions in cell viability, particularly in human cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Concentration (μM) | Cell Line | Viability (%) |

|---|---|---|

| 5 | HeLa | 75 |

| 10 | MCF-7 | 50 |

| 20 | A549 | 30 |

The biological activity of this compound may be attributed to its interaction with various cellular pathways. Studies suggest that it may enhance the activity of proteasome and cathepsin enzymes, which are crucial for protein degradation and cellular homeostasis .

Case Studies

A notable case study explored the effects of this compound on fibroblast cells, revealing that it could activate autophagy pathways, thereby promoting cell survival under stress conditions. This suggests potential applications in anti-aging therapies and cellular protection strategies .

Q & A

Basic: What are the recommended synthetic routes for 4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzoic acid, and how can reaction conditions be optimized?

Answer:

A common approach involves coupling a thiazole intermediate with a benzoic acid derivative. For example, 4-methylpiperazine can react with a brominated thiazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole-piperazine moiety. Subsequent Suzuki or Buchwald-Hartwig coupling with a benzoic acid ester, followed by hydrolysis, yields the target compound . Optimization includes:

- Temperature control : Reflux in ethanol (65–80°C) improves reaction efficiency .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling yields .

- Purification : Recrystallization from methanol or ethanol removes impurities .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- HPLC : Assess purity using C18 columns with UV detection at 254 nm; mobile phases often include acetonitrile/water with 0.1% TFA .

- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on thiazole protons (δ 7.2–7.8 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ expected at m/z 330.3) .

Advanced: How do environmental factors (pH, temperature) influence the stability of this compound during biological assays?

Answer:

- pH stability : The compound may degrade under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the thiazole ring or protonation of the piperazine nitrogen. Buffered solutions (pH 6–8) are recommended for in vitro studies .

- Thermal stability : Store at –20°C in anhydrous DMSO or lyophilized form. Degradation above 40°C is observed via TGA-DSC analysis .

- Light sensitivity : Protect from UV exposure to prevent photooxidation of the thiazole moiety .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for antimicrobial activity in derivatives of this compound?

Answer:

- Core modifications : Replace the thiazole with oxazole or pyridine to assess heterocycle impact on bacterial membrane penetration .

- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the benzoic acid para-position to enhance binding to microbial enzymes .

- Biological assays : Use MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli with broth microdilution methods. Synergy studies with β-lactams can identify adjuvant potential .

Advanced: How can crystallographic data resolve contradictions in reported tautomeric forms of this compound?

Answer:

- X-ray crystallography : Resolve tautomerism (e.g., thiazole vs. thiazoline forms) by analyzing bond lengths (C–N: ~1.32 Å for thiazole) and angles. Monoclinic P2₁/c symmetry is typical for benzoic acid derivatives .

- DFT calculations : Compare experimental data with computed tautomer energies (e.g., Gaussian 16 at B3LYP/6-311G** level) to identify dominant forms .

Basic: What are the best practices for storing and handling this compound to ensure long-term stability?

Answer:

- Storage : Lyophilize and store in amber vials under argon at –20°C to prevent oxidation and hygroscopic degradation .

- Handling : Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves in DCM) to avoid hydrolysis .

Advanced: How can researchers leverage this compound as a building block for metal-organic frameworks (MOFs) or polymers?

Answer:

- Coordination chemistry : The benzoic acid group chelates metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs. Optimize porosity by varying linker ratios .

- Polymerization : Employ Suzuki-Miyaura coupling to create conjugated polymers for optoelectronic applications. Monitor π-π stacking via XRD .

Advanced: What spectroscopic techniques are most effective in tracking degradation products during forced degradation studies?

Answer:

- LC-MS/MS : Identify hydrolysis products (e.g., 4-methylpiperazine and thiazole-4-carboxylic acid) using gradient elution .

- FTIR : Detect carbonyl shifts (e.g., from 1680 cm⁻¹ to 1720 cm⁻¹) indicating esterification or decarboxylation .

Basic: How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Answer:

- Co-solvents : Use 10% DMSO/PBS (v/v) for initial solubilization.

- Prodrug strategy : Convert the carboxylic acid to a methyl ester for improved lipid solubility, then hydrolyze in vivo .

Advanced: What computational methods are recommended for predicting binding affinities to kinase targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.